tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2) is a bicyclic azetidine derivative widely utilized in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group at the azetidine nitrogen and a 2-methoxy-2-oxoethyl substituent at the 3-position of the azetidine ring. It serves as a key intermediate in synthesizing neuroprotective agents, amino acid derivatives, and complex heterocycles .
Synthesis: The compound is synthesized via Aza-Michael addition reactions using tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a precursor. Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and solvents such as acetonitrile are employed under controlled temperatures (65°C), yielding the product after flash chromatography purification .
Properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYTENKZRHCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols
A foundational method involves the cyclization of β-amino alcohols to form the azetidine ring. For example, 3-azetidinone derivatives serve as precursors, undergoing nucleophilic addition with Grignard reagents to introduce substituents. In one protocol, tert-butyl 3-hydroxyazetidine-1-carboxylate is treated with methyl magnesium bromide in tetrahydrofuran (THF), followed by oxidation to install the methoxy-oxoethyl group. This method achieves moderate yields (60–75%) but requires precise control of reaction stoichiometry to avoid over-alkylation.
Key steps include:
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Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
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Cyclization via intramolecular nucleophilic attack under basic conditions.
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Functionalization of the side chain using methoxycarbonylating agents.
Reaction conditions and yields are summarized below:
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Azetidinone | MeMgBr | THF | 0–25 | 68 |
| Boc-protected azetidinol | Methyl chloroformate | DCM | -10 | 72 |
Alkylation Strategies
Alkylation of preformed azetidine rings represents another classical route. tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate undergoes Mitsunobu reaction with methyl glycolate to introduce the methoxy-oxoethyl moiety. This method leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling, yielding the target compound in 65–80% efficiency. Challenges include competing side reactions, necessitating rigorous purification via silica gel chromatography.
Modern Catalytic Methods
Organocatalytic Techniques
Recent advances employ N-heterocyclic carbene (NHC) catalysts to streamline synthesis. For instance, IMesMe·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) combined with sodium tert-butoxide (NaOt-Bu) in toluene enables deconstructive isomerization of azetidinols at 130°C. This one-pot method converts tertiary alcohols into ketones, directly forming the methoxy-oxoethyl side chain with exceptional yields (up to 96%).
Mechanism Highlights:
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NHC catalysts stabilize transition states during C–C bond cleavage.
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NaOt-Bu acts as a base, facilitating proton abstraction and ring reorganization.
Transition Metal-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions have been explored to introduce the methoxycarbonyl group. Using Pd(OAc)₂ and Xantphos as a ligand, tert-butyl 2-vinylazetidine-1-carboxylate reacts with carbon monoxide (CO) and methanol under 50 psi pressure, yielding the target compound via hydroxycarbonylation. This method offers regioselectivity but requires specialized equipment for gas handling.
Industrial-Scale Production
Continuous Flow Systems
To enhance scalability, microreactor technology has been adopted. A continuous flow setup with a residence time of 10 minutes achieves 85% conversion by maintaining precise temperature control (100°C) and reagent mixing. This method reduces waste and improves reproducibility compared to batch processes.
Process Optimization
Industrial protocols prioritize cost-effectiveness and safety. For example, substituting THF with 2-methyltetrahydrofuran (2-MeTHF)—a greener solvent—reduces environmental impact without compromising yield. Additionally, in situ quenching with aqueous ammonium chloride minimizes purification steps.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization | Simple reagents | Moderate yields | 60–75 |
| Organocatalytic | High yields, one-pot | High catalyst loading | 85–96 |
| Continuous Flow | Scalable, consistent | Initial setup cost | 80–90 |
Emerging Innovations in Synthesis
Recent studies explore enzymatic catalysis for asymmetric synthesis. Lipase-mediated resolution of racemic mixtures produces enantiomerically pure tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate with >99% enantiomeric excess (ee) . This biocatalytic approach aligns with green chemistry principles but currently faces scalability challenges.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted azetidine compounds .
Scientific Research Applications
Synthetic Applications
The compound serves as a building block for synthesizing more complex molecules. Its azetidine ring structure allows for the introduction of various functional groups, facilitating the development of novel compounds with tailored properties.
Key Synthetic Routes
- Formation of Azetidine Ring : The azetidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Functionalization : The tert-butyl ester group enhances solubility and stability, making it easier to manipulate in further chemical reactions.
Biological Applications
The biological activity of tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is of significant interest, particularly in pharmacology and medicinal chemistry.
Pharmacological Effects
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Enzyme Interaction Studies : The compound has been investigated for its potential to interact with various enzymes, which is crucial for understanding its mechanism of action.
- Case Study : Research indicates that modifications to the azetidine ring can influence binding affinity towards specific enzymes, providing insights into enzyme-substrate interactions.
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Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both gram-positive and gram-negative bacteria.
- Case Study : In vitro tests demonstrated minimum inhibitory concentrations (MIC) ranging from 1–8 µM against antibiotic-resistant strains.
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Anticancer Potential : Emerging evidence points to the compound's ability to modulate apoptotic pathways in cancer cells, suggesting its potential as an anticancer agent.
- Mechanism : The azetidine structure may influence mitochondrial function, leading to apoptosis in malignant cells.
Data Tables
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity |
| Antimicrobial | Effective against resistant strains |
| Anticancer Potential | Induces apoptosis |
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo cycloaddition reactions, forming stable adducts with various dipolarophiles .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity :
- The methoxy group in tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions compared to ethoxy analogs .
- Bromoethyl derivatives (e.g., CAS 1420859-80-8) enable further functionalization via Suzuki-Miyaura coupling or SN2 reactions .
Biological Activity: 3-Aryl derivatives (e.g., 4-hydroxyphenyl substituent) exhibit neuroprotective effects in vitro, with IC₅₀ values <10 μM in oxidative stress models .
Synthetic Yields :
Biological Activity
Tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 497160-14-2
- Structural Features : The compound contains an azetidine ring and a tert-butyl group, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that azetidine derivatives can possess significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains, showing varying degrees of effectiveness.
Anti-inflammatory Properties
The compound's structure suggests it may interact with pathways involved in inflammation. Preliminary studies indicate that related azetidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Research into azetidine derivatives has highlighted their potential as anticancer agents. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory against E. coli and S. aureus | |
| Anti-inflammatory | Reduced TNF-alpha production | |
| Anticancer | Induced apoptosis in breast cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. The results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound could reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures. This suggests its potential use in treating inflammatory conditions.
Case Study 3: Cancer Cell Apoptosis
A recent study focused on the effects of azetidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that these compounds could significantly induce apoptosis, making them candidates for further development as anticancer agents.
Q & A
Q. What are the optimized synthetic routes for tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via carbamate coupling or alkylation. For example, a related azetidine derivative was prepared by reacting Boc-protected proline-glycine with iodomethane in DMF using potassium carbonate as a base, yielding 73% product after purification . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Base selection : K₂CO₃ or NaH improves deprotonation efficiency.
- Temperature : Room temperature minimizes side reactions like ester hydrolysis.
Data from analogous syntheses show yields ranging from 42% to 73% depending on purification methods (e.g., silica gel chromatography vs. distillation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming regiochemistry and Boc-group integrity. For instance, methoxy protons resonate at δ 3.6–3.8 ppm, while azetidine protons appear as multiplet signals between δ 3.0–4.2 ppm .
- LC-MS : Validates molecular weight (e.g., [M+H⁺] = 259.3 g/mol) and purity (>95% by area-under-curve analysis) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹).
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a versatile intermediate for:
- Peptide backbone modification : The azetidine ring introduces conformational constraints, improving target binding in protease inhibitors .
- Prodrug synthesis : The methoxy-oxoethyl group facilitates esterase-activated drug release .
- Library diversification : Functional handles (e.g., Boc, ester) enable click chemistry or cross-coupling reactions .
Advanced Research Questions
Q. How do stereochemical variations in the azetidine ring impact biological activity, and what strategies resolve diastereomer formation?
Stereochemistry at the azetidine C2 position significantly affects target engagement. For example, (R)-enantiomers of related azetidine carboxylates show 3–5× higher inhibitory activity against hGAT3 than (S)-enantiomers . Resolution methods include:
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Yield variability often arises from:
- Purification challenges : Silica gel chromatography may lead to product loss due to Boc-group instability under acidic conditions .
- Reagent quality : Trace moisture in DMF or K₂CO₃ reduces alkylation efficiency.
- Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) ensures timely quenching to prevent over-alkylation .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Hydrolytic sensitivity : The ester group degrades in aqueous media (t₁/₂ = 24 hr at pH 7.4) . Store under inert gas (N₂/Ar) at –20°C.
- Thermal stability : Decomposes above 80°C, releasing CO₂ and tert-butanol .
- Light sensitivity : UV exposure accelerates racemization at the azetidine C2 position. Use amber vials for long-term storage .
Q. Which analytical methods are recommended for detecting impurities or byproducts in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
